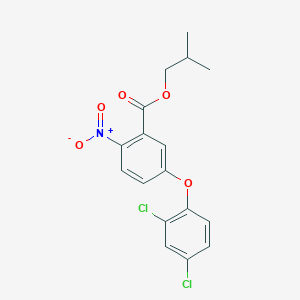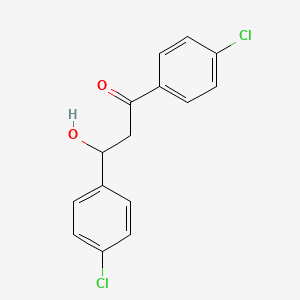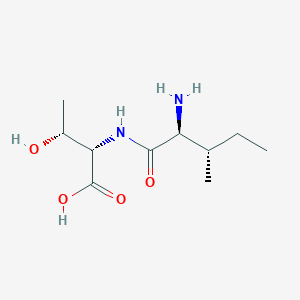![molecular formula C18H12N2O4S2 B14623137 Benzene, 1,4-bis[(4-nitrophenyl)thio]- CAS No. 54952-19-1](/img/structure/B14623137.png)
Benzene, 1,4-bis[(4-nitrophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis[(4-nitrophenyl)thio]-: is an organic compound characterized by a benzene ring substituted with two 4-nitrophenylthio groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-dibromobenzene with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis[(4-nitrophenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,4-bis[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl rings can facilitate nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Benzene, 1,4-bis[(4-aminophenyl)thio]-.
Oxidation: Benzene, 1,4-bis[(4-nitrophenyl)sulfoxide]- or Benzene, 1,4-bis[(4-nitrophenyl)sulfone]-.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its nitro and thioether groups. The nitro groups can participate in redox reactions, while the thioether groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Benzene, 1,4-bis(methylthio)-: Similar structure but with methylthio groups instead of nitrophenylthio groups.
Benzene, 1-nitro-4-(phenylmethoxy)-: Contains a nitro group and a phenylmethoxy group.
Uniqueness: Benzene, 1,4-bis[(4-nitrophenyl)thio]- is unique due to the presence of both nitro and thioether groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
Propiedades
Número CAS |
54952-19-1 |
|---|---|
Fórmula molecular |
C18H12N2O4S2 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-nitro-4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H12N2O4S2/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H |
Clave InChI |
JPOVIWNGFVDMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)

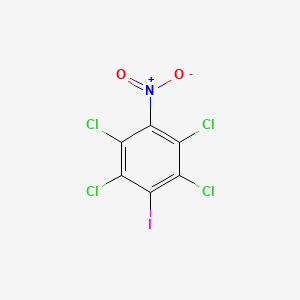

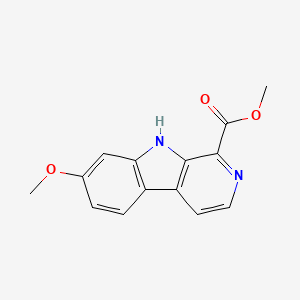
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

